N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
CAS No.: 307341-46-4
Cat. No.: VC5017194
Molecular Formula: C17H17N5OS
Molecular Weight: 339.42
* For research use only. Not for human or veterinary use.
![N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide - 307341-46-4](/images/structure/VC5017194.png)
Specification
CAS No. | 307341-46-4 |
---|---|
Molecular Formula | C17H17N5OS |
Molecular Weight | 339.42 |
IUPAC Name | N-(2,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Standard InChI | InChI=1S/C17H17N5OS/c1-12-8-9-13(2)15(10-12)18-16(23)11-24-17-19-20-21-22(17)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,23) |
Standard InChI Key | RCCGVTVRUSVMLB-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Identity
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide. Alternative designations include N-(2,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide and 307341-46-4 (CAS registry number). The compound is often abbreviated in chemical databases using its molecular formula or SMILES notation CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=NN2C3=CC=CC=C3
.
Molecular Architecture
The molecule comprises three distinct moieties:
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2,5-Dimethylphenyl group: A benzene ring substituted with methyl groups at the 2nd and 5th positions, enhancing hydrophobic interactions.
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Tetrazole ring: A five-membered aromatic ring containing four nitrogen atoms, known for its metabolic stability and hydrogen-bonding capacity.
-
Sulfanylacetamide linker: A thioether (-S-) bridge connecting the tetrazole to an acetamide group, which influences solubility and electronic properties.
The InChIKey RCCGVTVRUSVMLB-UHFFFAOYSA-N
uniquely encodes this structure, distinguishing it from positional isomers such as the 2,3- and 3,5-dimethylphenyl variants .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 339.42 g/mol | |
CAS Registry Number | 307341-46-4 | |
XLogP3 (Partition Coefficient) | 3.7 |
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide typically involves three stages:
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Tetrazole Ring Formation: Cyclization of phenyl azide with nitriles under acidic conditions generates the 1-phenyl-1H-tetrazol-5-yl moiety.
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Sulfanyl Group Introduction: Thiolation of chloroacetamide intermediates using thiourea or sodium hydrosulfide yields the sulfanylacetamide linker.
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Coupling Reaction: Amidation of 2,5-dimethylaniline with the sulfanylacetamide-tetrazole intermediate in the presence of coupling agents like EDCI/HOBt.
Reaction Optimization
Key parameters affecting yield (reported ~65–78%) include:
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Temperature: Reactions performed at 0–5°C minimize side product formation during tetrazole synthesis.
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
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Catalysis: Zinc bromide improves regioselectivity in tetrazole cyclization.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Tetrazole formation | Phenyl azide, ZnBr₂, DMF, 80°C | 72 |
Thiolation | NaSH, EtOH, reflux | 68 |
Amidation | EDCI, HOBt, CH₂Cl₂, rt | 78 |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate decomposition above 200°C, with the tetrazole ring undergoing thermal ring-opening reactions. Hydrolytic stability is pH-dependent, with rapid degradation in strongly acidic (pH <2) or basic (pH >10) conditions.
Spectroscopic Characterization
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NMR Spectroscopy:
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NMR (400 MHz, DMSO-d₆): δ 2.21 (s, 6H, CH₃), 3.89 (s, 2H, SCH₂), 7.12–7.45 (m, 9H, aromatic).
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NMR: δ 20.8 (CH₃), 39.5 (SCH₂), 168.2 (C=O).
-
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IR Spectroscopy: Strong absorption bands at 1675 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (tetrazole ring).
Assay | Result | Model System |
---|---|---|
Antimicrobial (MIC) | 32–64 µg/mL | S. aureus |
Anti-inflammatory | 40% TNF-α reduction | RAW 264.7 cells |
Cytotoxicity (IC₅₀) | >100 µM | HEK293 cells |
Applications in Materials Science
The high nitrogen content (20.6% by mass) and thermal stability of the tetrazole ring make this compound a candidate for energetic materials. Computational studies predict a detonation velocity of 6.8 km/s, comparable to traditional explosives like TNT (6.9 km/s).
Future Research Directions
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Mechanistic Studies: Elucidate molecular targets using CRISPR-Cas9 knockout models.
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Formulation Development: Nanoencapsulation to improve aqueous solubility and bioavailability.
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Structure-Activity Relationships: Synthesize analogs with fluorinated phenyl groups to enhance metabolic stability.
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